![molecular formula C14H9F3N2O B3159947 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine CAS No. 865657-92-7](/img/structure/B3159947.png)
11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Overview
Description
“11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” is a chemical compound with the molecular formula C14H9F3N2O . It belongs to the class of organic compounds known as benzoxazepines, which are aromatic compounds containing a benzene ring fused to an oxazepine ring (a seven-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and five carbon atoms) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular weight, and solubility. According to the information I found, “11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” has a molecular weight of 278.23 g/mol .Scientific Research Applications
Anticancer Agents
A series of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3’,2’:4,5]furo[3,2-d] pyrimidine derivatives were prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine under different set of conditions . These compounds showed promising anticancer activity against various human cancer cell lines such as Neuro-2a, Hela, A549 and COLO 205 . Some of these compounds exhibited cytotoxicity with IC50 values of 10, 10.7, 11.0 and 10.5 μM, respectively .
Pyrimidine Derivatives
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .
Dihydrofolate Reductase (DHFR) Inhibitors
Pyrido[2,3-d]pyrimidine derivatives are frequently mentioned as biological targets of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. Inhibitors of DHFR are used in the treatment of cancer and bacterial infections .
Kinase Inhibitors
Some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, are also targeted by pyrido[2,3-d]pyrimidine derivatives . Kinases are enzymes that add phosphate groups to other proteins, and they play key roles in signal transduction pathways. Inhibitors of these kinases can be used to treat diseases such as cancer .
Biotin Carboxylase Inhibitors
Biotin carboxylase is another biological target of pyrido[2,3-d]pyrimidine derivatives . Biotin carboxylase is an enzyme involved in fatty acid synthesis and energy metabolism. Inhibitors of this enzyme can be used to treat diseases such as cancer and bacterial infections .
Horner-Wadsworth-Emmons Reaction
11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine can participate in the Horner-Wadsworth-Emmons reaction . This reaction is a method for the synthesis of alkenes from aldehydes or ketones .
Future Directions
The future directions for research on “11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” would likely involve further studies on its synthesis, properties, and potential applications. Pyrimidine derivatives, which are structurally similar to this compound, have shown a wide range of biological potential, including anticancer , antiviral , antimicrobial , and anti-inflammatory activities . Therefore, it would be interesting to explore whether “11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine” has similar biological activities.
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-13-12(6-9(7-18-13)14(15,16)17)20-11-5-3-2-4-10(11)19-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGJDDRCZYHRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2OC3=C1N=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185408 | |
Record name | 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine | |
CAS RN |
865657-92-7 | |
Record name | 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865657-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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